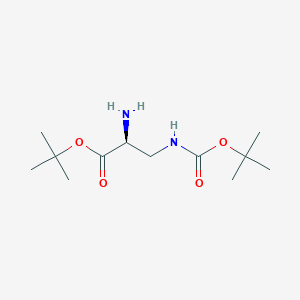
(S)-tert-Butyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl2-amino-3-((tert-butoxycarbonyl)amino)propanoate is a chiral compound that plays a significant role in organic synthesis. It is often used as an intermediate in the preparation of various pharmaceuticals and biologically active molecules. The compound is characterized by the presence of a tert-butyl group and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its stability and reactivity in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl2-amino-3-((tert-butoxycarbonyl)amino)propanoate typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction conditions are usually mild, often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including (S)-tert-Butyl2-amino-3-((tert-butoxycarbonyl)amino)propanoate, can be achieved using flow microreactor systems. This method offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl2-amino-3-((tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different isomers or derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride in methanol is often used for reduction reactions.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, which can then undergo further functionalization.
Scientific Research Applications
(S)-tert-Butyl2-amino-3-((tert-butoxycarbonyl)amino)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein synthesis.
Medicine: It serves as a building block for the development of drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl2-amino-3-((tert-butoxycarbonyl)amino)propanoate involves its role as a protecting group in organic synthesis. The Boc group provides stability to the amino group, preventing unwanted reactions during multi-step synthesis processes. Upon deprotection, the free amine can participate in various biochemical pathways and reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares the Boc protecting group and is used in similar synthetic applications.
tert-Butyloxycarbonyl-protected amino acids: These compounds are widely used in peptide synthesis and organic chemistry.
Uniqueness
(S)-tert-Butyl2-amino-3-((tert-butoxycarbonyl)amino)propanoate is unique due to its specific chiral configuration and the presence of both tert-butyl and Boc groups. This combination provides distinct reactivity and stability, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C12H24N2O4 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H24N2O4/c1-11(2,3)17-9(15)8(13)7-14-10(16)18-12(4,5)6/h8H,7,13H2,1-6H3,(H,14,16)/t8-/m0/s1 |
InChI Key |
UQKDYSQNOZGLGP-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CNC(=O)OC(C)(C)C)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CNC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















